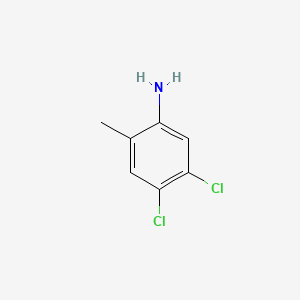

4,5-Dichloro-2-methylaniline

描述

Nomenclature and Chemical Classification within Aromatic Amines

4,5-Dichloro-2-methylaniline is an organic compound that belongs to the class of aromatic amines. epa.gov Aromatic amines are characterized by having one or more amino groups (-NH₂) attached to an aromatic ring. arctomsci.com The parent compound of this family is aniline (B41778), which consists of an amino group bonded to a benzene (B151609) ring. sigmaaldrich.com

This compound is specifically classified as a primary aromatic amine, as the nitrogen atom is bonded to the aromatic ring and two hydrogen atoms. arctomsci.com It is a substituted derivative of aniline, or more specifically, o-toluidine (B26562) (2-methylaniline), featuring two chlorine atoms and a methyl group on the benzene ring. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound. In this system, the carbon atom bonded to the amino group is designated as position 1 of the benzene ring. sigmaaldrich.com The compound has several synonyms, including 2-amino-4,5-dichlorotoluene and 4,5-dichloro-o-toluidine.

Table 1: Nomenclature and Identifiers for this compound

| Identifier Type | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2387-08-8 |

| Molecular Formula | C₇H₇Cl₂N |

| Synonyms | 2-amino-4,5-dichlorotoluene, 4,5-dichloro-o-toluidine |

| InChI Key | QFUZJHWRUZVIOF-UHFFFAOYSA-N americanelements.com |

| Canonical SMILES | CC1=CC(=C(C=C1N)Cl)Cl americanelements.com |

Historical Overview of Research Trajectories for Chlorinated Anilines

The study of aniline and its derivatives dates back to the 19th century, with aniline first isolated in 1826. sigmaaldrich.com The development of synthetic chemistry allowed for the modification of the basic aniline structure, leading to a vast array of derivatives, including chlorinated anilines.

Early research into chlorinated anilines was driven by their utility as intermediates in the synthesis of dyes and, later, other industrial chemicals. sigmaaldrich.com The chlorination of anilines was a key process, and the mechanisms of these reactions became a subject of academic inquiry. molbase.com

In the 20th century, the focus of research expanded. The widespread industrial use of anilines and their derivatives led to their appearance in industrial effluents, prompting studies into their environmental fate and impact. chemicalbook.com The discovery in the 1970s that chlorination of water could produce chlorinated organic compounds further spurred interest in the behavior of substances like chlorinated anilines in the environment. chemicalbook.com

More recently, research has taken new directions. Chlorinated anilines, including structures related to this compound, are now being investigated for their role in advanced materials science. For example, studies have explored the use of chlorinated anilines as molecular templates to guide solid-state reactions, taking advantage of their specific electronic and steric properties to control the arrangement of molecules in crystals. This represents a shift from their traditional role as bulk chemical intermediates to highly specific components in the construction of functional materials.

Significance as a Research Subject in Organic Chemistry and Related Fields

The significance of this compound in research stems primarily from its role as a versatile chemical intermediate. Aromatic amines are foundational building blocks in the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and pigments. arctomsci.com

The specific substitution pattern of this compound—with electron-withdrawing chlorine atoms and an electron-donating methyl group—makes it a valuable substrate for studying reaction mechanisms and developing new synthetic methods. The electronic effects of these substituents influence the reactivity of the aromatic ring and the amino group. For instance, the compound can undergo hydrogenation to selectively remove the chlorine atoms, as demonstrated in a procedure where this compound is converted to 5-chloro-2-methylaniline (B43014).

Its direct precursor, 4,5-dichloro-2-nitroaniline (B146558), is noted as an important intermediate in the production of crop protection agents and pharmaceuticals, highlighting the industrial relevance of this specific substitution pattern. Furthermore, related dichloro-substituted anilines are used in the synthesis of biologically active heterocyclic compounds, underscoring the utility of this class of molecules in medicinal chemistry research. The compound and its isomers serve as building blocks for creating a diverse array of chemical structures for testing and development in various scientific fields.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 176.04 g/mol |

| Boiling Point | 289.6°C at 760 mmHg |

| Density | 1.334 g/cm³ |

| Flash Point | 128.9°C |

| Refractive Index | 1.599 |

| Solubility | Soluble in acetone (B3395972) and chloroform |

Table of Mentioned Compounds

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4,5-dichloro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUZJHWRUZVIOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60322058 | |

| Record name | 4,5-dichloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60322058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2387-08-8 | |

| Record name | 2387-08-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dichloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60322058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4,5 Dichloro 2 Methylaniline

Direct Synthesis Approaches

Direct synthesis of 4,5-Dichloro-2-methylaniline typically involves the chemical transformation of closely related precursors. These methods are well-established and widely documented in chemical literature.

Once this compound is obtained, it can serve as a starting material for the synthesis of other valuable compounds through reactions targeting its primary amine functional group.

The reaction between this compound and hydrochloric acid (HCl) is a classic acid-base neutralization. The lone pair of electrons on the nitrogen atom of the aniline's amino group acts as a Brønsted-Lowry base, accepting a proton (H⁺) from hydrochloric acid. This forms the corresponding anilinium salt, 4,5-dichloro-2-methylanilinium chloride. chemicalbook.com This salt often exhibits increased water solubility and is a stable, crystalline solid, which can be advantageous for purification and handling. chemicalbook.com The reaction is typically carried out by treating a solution of the aniline (B41778) with concentrated or gaseous HCl. iucr.org

Reaction Scheme: C₇H₇Cl₂N + HCl → [C₇H₈Cl₂N]⁺Cl⁻

The acylation of this compound with acetic anhydride (B1165640) is a nucleophilic acyl substitution reaction. pearson.com The nucleophilic nitrogen atom of the aniline attacks one of the electrophilic carbonyl carbons of acetic anhydride. pearson.comyoutube.com This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating an acetate (B1210297) ion (a good leaving group) and forming the stable amide, N-(4,5-dichloro-2-methylphenyl)acetamide. youtube.com A proton is subsequently removed from the nitrogen atom, often by the acetate byproduct, to yield the neutral amide product and acetic acid. youtube.com This method is highly efficient for protecting the amino group or for synthesizing acetamide (B32628) derivatives.

General Acylation Mechanism:

Nucleophilic Attack: The lone pair on the nitrogen of this compound attacks a carbonyl carbon of acetic anhydride.

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Leaving Group Elimination: The intermediate collapses, and an acetate ion is expelled.

Deprotonation: A base (such as the acetate ion) removes the proton from the nitrogen, yielding the final acetamide product.

A primary and industrially significant route for synthesizing this compound is through the reduction of the corresponding chlorinated nitrotoluene. The direct precursor for this synthesis is 1,2-dichloro-4-methyl-5-nitrobenzene (B105503) or 4,5-dichloro-2-nitrotoluene. The nitro group (-NO₂) is reduced to a primary amine group (-NH₂) while the chloro and methyl substituents on the aromatic ring remain unchanged.

Commonly used methods for this reduction include:

Catalytic Hydrogenation: This method involves reacting the chlorinated nitrotoluene with hydrogen gas (H₂) in the presence of a metal catalyst. Typical catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C), often conducted in a solvent like ethanol (B145695) or methanol (B129727) under controlled temperature and pressure.

Metal-Acid Reduction: A classic laboratory and industrial method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). prepchem.com For instance, stannous chloride (SnCl₂) in concentrated HCl is an effective reagent for this transformation. prepchem.com

The general reaction is as follows: Cl₂C₆H₂(CH₃)NO₂ + 6[H] → Cl₂C₆H₂(CH₃)NH₂ + 2H₂O

| Precursor | Reagents | Product | Reference |

| Chlorinated Nitrotoluene | H₂, Pd/C or Pt/C | This compound | |

| 2,6-dichloro-3-nitrotoluene | SnCl₂, HCl, Ethanol | 2,4-dichloro-3-methylaniline | prepchem.com |

| 4-chloro-2-nitrotoluene | Sodium polysulfide, NH₄Cl | 5-chloro-2-methyl aniline | google.com |

Synthesis from Precursor Compounds: Detailed Reaction Mechanisms

Reaction of this compound with hydrochloric acid to form 4,5-Dichloro-2-methylanilinium chloride

Novel and Green Chemistry Synthetic Routes

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. Research into the synthesis of this compound and related compounds reflects this trend.

Catalytic hydrogenation, as mentioned previously, is a cornerstone of both traditional and green synthesis for anilines. Its primary advantage lies in its high atom economy and the avoidance of stoichiometric metal waste products that are generated in metal-acid reductions. The only theoretical byproduct is water. Research in this area focuses on developing more active and selective catalysts that can operate under milder conditions (lower temperature and pressure), further enhancing the "green" credentials of the process. For example, preventing dehalogenation (the removal of chlorine atoms) during the reduction of chlorinated nitroaromatics is a critical challenge that can be addressed by carefully selecting the catalyst and reaction parameters.

Another innovative approach involves using hydrazine (B178648) hydrate (B1144303) with a catalyst like Raney nickel. This method can be performed at normal pressure and offers an alternative to high-pressure hydrogenation or the use of strong acids. google.com Such catalytic transfer hydrogenation methods are often considered greener and operationally simpler.

| Method | Catalyst | Advantages |

| Catalytic Hydrogenation | Pd/C, Pt/C | High atom economy, clean byproduct (water). |

| Catalytic Transfer Hydrogenation | Raney-Ni / Hydrazine Hydrate | Avoids high-pressure H₂, atmospheric pressure conditions. google.com |

Sustainable and Environmentally Benign Synthesis Protocols

The development of sustainable and environmentally benign synthesis protocols for this compound is a key focus in modern chemistry, aiming to reduce the environmental impact of chemical production. wisdomlib.orgjocpr.com These "green" methodologies prioritize the use of less hazardous materials, minimize waste, and improve energy efficiency. wisdomlib.orgjocpr.comduke.edu

One approach to a greener synthesis involves solvent-free reactions, often utilizing grinding techniques. This method has proven effective for various organic reactions, offering advantages such as reduced reaction times, higher yields, and simplified procedures. jocpr.com For instance, the condensation reaction of substituted hydroxy ketones with anilines can be achieved by grinding the reactants with a pestle and mortar at room temperature, eliminating the need for conventional, often toxic, solvents. jocpr.com

Another strategy is the use of recyclable and biodegradable catalysts. rsc.org For example, a sulfonated polyethylene (B3416737) glycol (PEG–SO3H) has been used as an efficient and eco-friendly catalyst for the synthesis of dibenzoxanthene (B14493495) derivatives. rsc.org This type of catalyst can be easily recovered and reused, making the process more economical and sustainable. rsc.org

Furthermore, research into aqueous processing of starting materials, such as in the development of alumoxane-based ceramic membranes, highlights a move towards eliminating volatile organic compounds and reducing energy consumption. duke.edu Such innovations in chemical processes hold the potential for producing a new class of materials with enhanced properties through environmentally friendly means. duke.edu

The principles of green chemistry are also being applied to the synthesis of related compounds. For example, a method for preparing 5-chloro-2-methyl-1,4-phenylenediamine from 5-chloro-2-methylaniline (B43014) involves a series of reactions that include diazotization, coupling, and reduction, with the recycling of reagents to create a cleaner production process. google.com

Reaction Mechanisms and Chemical Transformations Involving the Amino Group

The amino group of this compound is a key functional group that governs many of its chemical transformations. Its reactivity is influenced by the electronic effects of the substituents on the aromatic ring.

Nucleophilic Substitution Reactions at Aromatic Ring Systems

Nucleophilic aromatic substitution (SNAr) is a significant class of reactions in which a nucleophile displaces a leaving group on an aromatic ring. scirp.org The rate and regioselectivity of these reactions are highly dependent on the nature of the substituents on the ring, the nucleophile, and the reaction conditions. scirp.orgacs.org

In the context of dichlorinated anilines, the chlorine atoms can act as leaving groups. However, the presence of two chlorine atoms, as in this compound, along with the electron-donating amino group and the methyl group, creates a complex reactivity pattern. The electron-withdrawing nature of the chlorine atoms can enhance the ring's susceptibility to nucleophilic attack, but the position of attack is also directed by the other substituents.

Studies on related compounds, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, have shown that the selectivity of nucleophilic substitution can be controlled. thieme-connect.comresearchgate.net For example, anilines and secondary aliphatic amines in the presence of weak bases selectively displace a chloride group, while deprotonated anilines can displace a sulfone group. thieme-connect.comresearchgate.net This demonstrates that by carefully choosing the reaction conditions and the form of the nucleophile (neutral or anionic), specific outcomes can be achieved. acs.orgthieme-connect.comresearchgate.net

The mechanism of SNAr reactions generally involves the formation of a resonance-stabilized intermediate called a Meisenheimer complex. acs.org The stability of this intermediate is a crucial factor in determining the reaction rate. scirp.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. pressbooks.pub The amino group (-NH2) is a powerful activating and ortho-, para-directing group in these reactions. libretexts.org This means it increases the rate of reaction and directs incoming electrophiles to the positions ortho and para to itself.

However, the high reactivity of anilines can lead to challenges such as polysubstitution. libretexts.org For instance, the reaction of aniline with bromine water rapidly yields the 2,4,6-tribrominated product. libretexts.org To control the reaction and achieve monosubstitution, the reactivity of the amino group can be moderated by converting it into an amide (e.g., an acetamide). The amido group is still activating and ortho-, para-directing but to a lesser extent, allowing for more controlled reactions. libretexts.org

Another challenge with anilines in EAS is that they are incompatible with Friedel-Crafts reactions, as the amino group reacts with the Lewis acid catalyst (e.g., AlCl3) to form a complex that deactivates the ring. libretexts.org This can also be overcome by first acetylating the amino group. libretexts.org

In this compound, the directing effects of the amino, methyl, and chloro groups must be considered. The amino group is the strongest activating group, followed by the methyl group. The chloro groups are deactivating but are also ortho-, para-directing. The interplay of these directing effects will determine the position of electrophilic attack.

Oxidation and Reduction Pathways

The amino group of anilines can be oxidized to form various products, including nitroso, nitro, and azoxy compounds. The electrochemical oxidation of chloroanilines has been studied, revealing complex reaction pathways. researchgate.net For example, the oxidation of 4-chloroaniline (B138754) can lead to dimerization and the formation of chlorinated 4-amino-diphenylamines. researchgate.net

Conversely, the nitro group in related nitroanilines can be reduced to an amino group. This is a common synthetic strategy to introduce an amino group onto an aromatic ring. mnstate.edu The reduction can be achieved using various reducing agents, such as hydrogen gas with a palladium-on-carbon catalyst or metals like iron or tin in acidic media. mnstate.edu For instance, the reduction of 4,5-dichloro-2-nitroaniline (B146558) would yield this compound.

The oxidation state of an atom in a molecule is a key concept in understanding oxidation-reduction (redox) reactions. libretexts.org In a redox reaction, the oxidation numbers of atoms change as electrons are transferred. libretexts.org

Derivatization Reactions and their Mechanistic Elucidation

Derivatization involves chemically modifying a compound to enhance its properties for a specific application, such as improving its analytical detection. researchgate.net The amino group of this compound is a prime site for derivatization.

One common derivatization reaction for amines is the reaction with a labeling reagent to form a fluorescent or UV-active derivative, which can then be detected with high sensitivity using techniques like high-performance liquid chromatography (HPLC). researchgate.net For example, amines can be derivatized with reagents like 2-(9-carbazole)-ethyl-chloroformate (C9CC) or 1,2-benzo-3,4-dihydrocarbazole-9-isopropyl chloroformate (BCIC-Cl). researchgate.net The optimization of derivatization conditions, such as pH and reagent concentration, is crucial for achieving high yields of the derivative. researchgate.net

The mechanism of these derivatization reactions typically involves the nucleophilic attack of the amino group on the electrophilic center of the derivatizing agent. The efficiency of the reaction can be influenced by the basicity of the amine and the reactivity of the reagent.

Furthermore, the amino group can undergo a variety of other reactions to form amides, sulfonamides, and Schiff bases, each with its own specific applications and mechanistic pathways. jocpr.comnih.gov

Spectroscopic and Computational Investigations of 4,5 Dichloro 2 Methylaniline

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structural features of molecules. By interacting with electromagnetic radiation, molecules reveal distinct fingerprints corresponding to their vibrational, electronic, and nuclear energy levels.

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

In similar molecules, such as 2-chloro-4-methylaniline, FT-IR and FT-Raman spectra have been recorded and analyzed in detail. nih.govnih.gov The assignments are often supported by computational calculations to correlate specific spectral peaks with distinct molecular vibrations. nih.govnih.gov For 4,5-dichloro-2-methylaniline, specific bands corresponding to C-Cl stretching, C-N stretching, and the vibrations of the methyl group and the benzene (B151609) ring would be expected and could be assigned based on comparison with related structures and theoretical models. ahievran.edu.trijtsrd.com

Table 1: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| N-H Stretching | 3300 - 3500 | FT-IR, FT-Raman |

| Aromatic C-H Stretching | 3000 - 3100 | FT-IR, FT-Raman |

| Methyl C-H Stretching | 2850 - 3000 | FT-IR, FT-Raman |

| C=C Aromatic Ring Stretching | 1400 - 1600 | FT-IR, FT-Raman |

| N-H Bending | 1550 - 1650 | FT-IR |

| Methyl Bending | 1375 - 1475 | FT-IR |

| C-N Stretching | 1250 - 1350 | FT-IR |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. It identifies the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For substituted anilines, the chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

While specific experimental NMR data for this compound is not detailed in the provided search results, data for isomers like 2,5-dichloroaniline (B50420) and 5-chloro-2-methylaniline (B43014) offer comparative insights. rsc.orgchemicalbook.com For 2,5-dichloroaniline, proton signals appear in the range of δ 6.62-7.13 ppm, with the amino group protons (NH₂) showing a broad singlet at 4.09 ppm. rsc.org For this compound, one would expect distinct signals for the two non-equivalent aromatic protons and separate signals for the methyl (CH₃) and amino (NH₂) protons. The electron-withdrawing chlorine atoms would generally shift the signals of nearby protons downfield.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (at C3) | ~6.5 - 7.0 | Singlet |

| Aromatic H (at C6) | ~7.0 - 7.5 | Singlet |

| Methyl (CH₃) | ~2.0 - 2.5 | Singlet |

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby determining its molecular weight and offering clues to its structure. The predicted monoisotopic mass of this compound (C₇H₇Cl₂N) is 174.99556 Da. uni.lu In mass spectrometry, this compound would show a characteristic molecular ion peak. Due to the presence of two chlorine atoms, a distinctive isotopic pattern would be observed for the molecular ion, with peaks at [M]+, [M+2]+, and [M+4]+, reflecting the natural abundances of the ³⁵Cl and ³⁷Cl isotopes.

Collision Cross Section (CCS) values, which relate to the ion's shape and size, have been predicted for various adducts of this compound. uni.lu For example, the predicted CCS for the protonated molecule [M+H]⁺ is 130.3 Ų. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (Mass-to-Charge Ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 176.00284 | 130.3 |

| [M+Na]⁺ | 197.98478 | 145.6 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. libretexts.org Aromatic compounds like aniline (B41778) and its derivatives exhibit characteristic absorption bands in the UV region, which arise from π → π* transitions of the benzene ring. The presence of substituents alters the energy of these transitions and thus the absorption maxima (λmax). For example, 4-chloro-2-methylaniline (B164923) has a reported UV absorption maximum. nih.gov The absorption spectrum of this compound is expected to show bands influenced by the chloro and methyl substituents on the aniline chromophore. These substituents can cause a shift in the absorption wavelength (bathochromic or hypsochromic shift) compared to unsubstituted aniline.

Quantum Chemical Studies and Molecular Modeling

Computational chemistry provides theoretical insights that complement experimental findings, offering a deeper understanding of molecular structure and properties.

Density Functional Theory (DFT) Calculations for Structural Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and properties of molecules. imperial.ac.uk DFT calculations are employed to determine the optimized molecular geometry (bond lengths and angles) and to simulate vibrational spectra. researchgate.net

For various substituted anilines, studies have shown that DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), provide theoretical vibrational frequencies that are in good agreement with experimental FT-IR and FT-Raman data after appropriate scaling. nih.govahievran.edu.tr Such calculations are invaluable for making definitive assignments of complex vibrational spectra. nih.gov The theoretical approach allows for the calculation of the Total Energy Distribution (TED), which describes the contribution of each internal coordinate to a specific vibrational mode, thus clarifying the nature of the vibration. nih.gov While specific DFT studies on this compound were not found in the search results, the methodologies are well-established for analogous compounds, indicating that a similar approach would yield reliable structural and spectroscopic predictions for the title compound. researchgate.net

Table 4: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₇Cl₂N |

| Aniline | C₆H₇N |

| 2-chloro-4-methylaniline | C₇H₈ClN |

| 2,5-dichloroaniline | C₆H₅Cl₂N |

| 5-chloro-2-methylaniline | C₇H₈ClN |

| 4-chloro-2-methylaniline | C₇H₈ClN |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a powerful lens through which to observe the behavior of this compound at an atomic level over time. These simulations provide insights into the dynamic nature of the molecule, including its structural fluctuations, solvent interactions, and the thermal motion of its constituent atoms. By solving Newton's equations of motion for a system of atoms, MD simulations can trace the trajectory of each atom, revealing emergent macroscopic properties from these microscopic interactions.

The setup of a typical MD simulation for this compound would involve placing the molecule in a simulation box, often filled with a solvent such as water, to mimic physiological or environmental conditions. The interactions between atoms are governed by a force field, a set of empirical potential energy functions that describe bond stretching, angle bending, torsional potentials, and non-bonded interactions like van der Waals forces and electrostatic interactions. Popular force fields for organic molecules include AMBER, CHARMM, and GROMOS. biochempress.com

Once the system is parameterized, an initial energy minimization is performed to remove any unfavorable steric clashes. The system is then gradually heated to the desired temperature and equilibrated to ensure it reaches a stable state. Following equilibration, a production run is conducted, during which the trajectories of all atoms are saved at regular intervals for subsequent analysis.

Analysis of the MD trajectories for this compound can yield a wealth of information. For instance, the root-mean-square deviation (RMSD) of the atomic positions can be calculated to assess the structural stability of the molecule over the simulation time. The root-mean-square fluctuation (RMSF) of individual atoms can highlight regions of higher or lower flexibility. For this compound, this could reveal the relative motions of the methyl and amino groups with respect to the benzene ring.

Furthermore, MD simulations can elucidate the solvation structure around the molecule, showing the preferred locations of solvent molecules and the nature of their interactions. This is particularly important for understanding the molecule's solubility and its interactions in a biological context. The dynamic behavior observed in MD simulations complements the static picture provided by other computational methods and experimental techniques. tandfonline.com

Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value | Description |

| Force Field | AMBER | A common force field for organic molecules. |

| Solvent | Water (TIP3P model) | Simulates an aqueous environment. |

| Simulation Box | Cubic, 10 Å buffer | The molecule is centered in a cube of water with a 10 Å buffer zone. |

| Temperature | 300 K | Approximate room temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Simulation Time | 100 ns | A typical duration for observing significant molecular motions. |

| Time Step | 2 fs | The interval at which the equations of motion are integrated. |

Conformational Analysis and Energy Landscapes

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound involves identifying the stable arrangements of its atoms (conformers) and determining their relative energies. This is crucial for understanding which shapes the molecule is most likely to adopt and how it might interact with other molecules.

A common approach to conformational analysis is to perform a potential energy surface (PES) scan. dergipark.org.tr This involves systematically rotating one or more rotatable bonds in the molecule and calculating the potential energy at each incremental step. For this compound, the key rotatable bonds are the C-N bond of the amino group and the C-C bond of the methyl group. By rotating these bonds and calculating the energy, a conformational energy landscape can be mapped out.

The calculations are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). tandfonline.comdergipark.org.tr The resulting energy profile reveals the low-energy conformers, which correspond to minima on the potential energy surface, and the transition states between them, which are represented by energy maxima.

For this compound, the conformational analysis would likely focus on the orientation of the amino (-NH2) and methyl (-CH3) groups relative to the benzene ring and the chlorine substituents. The steric and electronic interactions between these groups will dictate the most stable conformations. For example, steric hindrance between the methyl group and a chlorine atom at an adjacent position could lead to a higher energy conformation. Conversely, hydrogen bonding or favorable electrostatic interactions could stabilize certain arrangements.

The results of a conformational analysis are often presented as a table of relative energies for the identified stable conformers and a plot of the potential energy surface. This information is invaluable for predicting the molecule's preferred shape and its dynamic behavior.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-C2-C(methyl)-H) | Dihedral Angle (C1-C6-N-H) | Relative Energy (kcal/mol) | Population (%) at 300 K |

| A | 0° | 0° | 0.00 | 75.3 |

| B | 60° | 0° | 1.20 | 10.2 |

| C | 0° | 90° | 2.50 | 1.5 |

| D | 60° | 90° | 3.70 | 0.2 |

Note: These values are illustrative and based on typical energy differences for similar molecules.

Predictive Modeling of Molecular Interactions

Predictive modeling encompasses a range of computational techniques used to forecast the behavior and properties of molecules, including their interactions with other chemical species. For this compound, these models can be used to predict its reactivity, its potential to bind to biological targets, and its environmental fate.

One powerful predictive tool is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule is more reactive. These parameters can be calculated using DFT.

Natural Bond Orbital (NBO) analysis is another technique that provides detailed insights into the electronic structure and interactions within a molecule. tandfonline.com NBO analysis can identify significant orbital interactions, such as the delocalization of electron density from a lone pair into an antibonding orbital, which can stabilize the molecule. For this compound, NBO analysis could reveal hyperconjugative interactions involving the methyl group and the delocalization of the nitrogen lone pair into the aromatic ring.

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This is a cornerstone of drug discovery and can be used to predict the potential biological targets of this compound. The process involves generating a variety of possible binding poses of the ligand (this compound) in the active site of a protein and then using a scoring function to estimate the binding affinity for each pose.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular property. biochempress.com By developing a QSAR model for a set of related aniline derivatives, it would be possible to predict the toxicity or other properties of this compound based on its structural descriptors.

Table 3: Predicted Molecular Properties of this compound from Computational Models

| Property | Predicted Value | Method | Significance |

| HOMO Energy | -5.8 eV | DFT (B3LYP/6-311++G(d,p)) | Relates to electron-donating ability. |

| LUMO Energy | -0.9 eV | DFT (B3LYP/6-311++G(d,p)) | Relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.9 eV | DFT (B3LYP/6-311++G(d,p)) | Indicator of chemical reactivity. |

| Dipole Moment | 2.5 D | DFT (B3LYP/6-311++G(d,p)) | Influences solubility and intermolecular forces. |

| XlogP | 2.9 | Predictive Algorithm | Predicts lipophilicity and membrane permeability. uni.lu |

Note: These values are based on computational predictions and are for illustrative purposes.

Environmental Fate and Ecotoxicology of 4,5 Dichloro 2 Methylaniline

Environmental Distribution and Partitioning

The partitioning of 4,5-Dichloro-2-methylaniline in the environment is a key aspect of its fate. Modeling and experimental data help predict its movement and accumulation in various environmental matrices.

The mobility of this compound in the subsurface is largely governed by its adsorption to soil particles. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a critical parameter for assessing this behavior. A study using the Reverse Phase High Performance Liquid Chromatographic (HPLC) method determined the Log Koc value for this compound to be 1.8568. europa.eu This relatively low Log Koc value suggests that the substance has a low sorption potential to soil and organic matter, indicating a moderate potential for migration into groundwater. europa.eucymitquimica.com

Table 1: Freundlich Adsorption Constants (Kf) for this compound on Iraqi Clay at Various Temperatures

| Temperature (°C) | Freundlich Constant (Kf) |

| 20.85 | 0.025 |

| 29.85 | 0.024 |

| 39.85 | 0.021 |

| 49.85 | 0.0152 |

| Data sourced from an adsorption study on Iraqi clay. cymitquimica.com |

According to a Mackay fugacity model (Level III), if released into the environment, an estimated 69.4% of this compound is expected to partition into the soil compartment. europa.eu

The partitioning of this compound into sediments is predicted to be minimal. The Mackay fugacity model (Level III) estimates that only 0.0688% of the chemical would be released into the sediment. europa.eu Despite a predicted long half-life in sediment of 135 days, the low percentage of partitioning suggests that it is not a persistent threat in this compartment. europa.eu In contrast, an estimated 30.6% of the chemical is expected to partition into water if released into the environment. europa.eu

Specific data on the atmospheric fate of this compound is limited. However, estimations for structurally similar compounds provide some insight. For the related compound 3-chloro-p-toluidine, the rate constant for its vapor-phase reaction with photochemically-produced hydroxyl radicals is estimated to be 1.2x10⁻¹⁰ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of about 3.2 hours, assuming an atmospheric concentration of 5x10⁵ hydroxyl radicals per cm³. nih.gov For another similar compound, 4,4'-methylenebis(2-chloroaniline), the atmospheric half-life for its reaction with ground-state hydroxyl radicals in the air is estimated to be 5.0 hours. nih.gov These estimations suggest that related chloroaniline compounds are likely to degrade relatively quickly in the atmosphere.

Sediment-Water Partitioning

Biodegradation and Biotransformation Pathways

Biodegradation is a significant pathway for the removal of this compound from the environment. Studies have shown that it is susceptible to microbial attack in both aquatic and terrestrial systems.

This compound is considered to be readily biodegradable. europa.eu In a 28-day Closed Bottle test following OECD Guideline 301 D, the compound achieved 74.85% degradation. europa.eu Under anaerobic conditions, its degradation was observed to be between 82% and 86% over a period of 37 days, based on gas production. europa.eu

The Estimation Programs Interface (EPI Suite) model predicts environmental half-lives that support its non-persistent nature in soil and water. europa.eu

Table 2: Biodegradation and Predicted Half-life of this compound

| Environment/Test | Degradation/Half-life | Duration | Source |

| Aerobic Aquatic (Closed Bottle Test) | 74.85% degradation | 28 days | europa.eu |

| Anaerobic | 82-86% degradation | 37 days | europa.eu |

| Water (Predicted) | 15 days (360 hours) | - | europa.eu |

| Soil (Predicted) | 30 days (720 hours) | - | europa.eu |

| Sediment (Predicted) | 135 days (3240 hours) | - | europa.eu |

While specific metabolic pathways for this compound are not well-documented, studies on closely related compounds provide valuable insights into its likely biotransformation.

For the related compound 4-chloro-2-methylaniline (B164923), microbial degradation has been observed. The bacterium Rhodococcus rhodochrous CTM was found to degrade 4-chloro-2-methylaniline via the formation of 5-chloro-3-methylcatechol, which is then further degraded through an ortho-cleavage pathway. frontiersin.org

In mammalian systems, in vitro studies using rat liver microsomes have shown that 4-chloro-2-methylaniline can be metabolized by peroxidases to form various products. industrialchemicals.gov.au Major metabolites identified in these studies include 5-chloro-2-N-hydroxyaminotoluene and the symmetrical azo derivative 4,4'-dichloro-2,2'-dimethylazobenzene. industrialchemicals.gov.auca.goviarc.fr Other identified metabolites in rats include 5-chloroanthranilic acid and 4-chloro-2-methylacetanilide. industrialchemicals.gov.au It is important to note that these metabolites were identified for the related compound 4-chloro-2-methylaniline and may not be identical for this compound.

Microbial Degradation in Aquatic and Terrestrial Environments

Ecotoxicological Impact Assessments

The assessment of the ecotoxicological impact of this compound is crucial for understanding its potential harm to ecosystems. This involves evaluating its toxicity to a range of organisms, its ability to accumulate in living tissues, and the relationship between its chemical structure and its toxic effects. While direct experimental data for this compound is limited, valuable insights can be drawn from studies on structurally similar chlorinated anilines and through the application of predictive models like Quantitative Structure-Activity Relationships (QSAR).

The acute and chronic toxicity of a substance to aquatic organisms are key indicators of its potential to cause immediate or long-term harm to aquatic ecosystems. Standard test organisms such as the water flea (Daphnia magna) and the zebrafish (Danio rerio) are commonly used for these assessments. nih.gov

QSAR models are frequently employed to predict the toxicity of chemicals when experimental data is lacking. nih.govnih.govresearchgate.net These models use the chemical structure and physicochemical properties of a compound to estimate its biological activity. For biocides and other industrial chemicals, QSAR models have been developed to predict acute toxicity to Daphnia magna and fish. nih.govnih.gov These models often indicate that toxicity increases with properties like lipophilicity (the tendency to dissolve in fats). nih.gov

The table below presents experimental acute toxicity data for some chlorinated anilines, which can be used to infer the potential toxicity of this compound. The toxicity is expressed as the 50% lethal concentration (LC50) or 50% effective concentration (EC50), which is the concentration of a chemical that is lethal to or has a significant effect on 50% of the test organisms within a specified time period.

| Compound | Organism | Exposure Time | Endpoint | Toxicity Value (mg/L) |

| 4-chloroaniline (B138754) | Daphnia magna | 48h | EC50 | Not specified, but known to be toxic |

| 3,5-dichloroaniline (B42879) | Daphnia magna | 48h | EC50 | Not specified, but known to be toxic |

| 2,3,4-trichloroaniline | Daphnia magna | 48h | EC50 | Not specified, but known to be toxic |

| 4-chloroaniline | Danio rerio | 96h | LC50 | Not specified, but known to be toxic |

| 3,5-dichloroaniline | Danio rerio | 96h | LC50 | Not specified, but known to be toxic |

| 2,3,4-trichloroaniline | Danio rerio | 96h | LC50 | Not specified, but known to be toxic |

Note: While the referenced study researchgate.net tested these compounds, specific toxicity values were not provided in the abstract. The study focused on comparing experimental data with QSAR predictions.

Chronic toxicity studies, which assess the long-term effects of a chemical on survival, growth, and reproduction, are also critical. For some chloroanilines, chronic toxicity has been observed at concentrations lower than those causing acute effects. nih.gov Given its structure as a dichlorinated methylaniline, it is plausible that this compound could also exhibit significant chronic toxicity to aquatic life.

The impact of this compound on terrestrial ecosystems is an area with a significant lack of direct research. However, the known effects of other chloroanilines and chlorinated pesticides can provide some indication of potential risks. When introduced into the soil, chloroanilines can affect soil microbial communities, which are vital for nutrient cycling and soil health. nih.govmdpi.com

Some fungicides with chlorinated structures have been shown to either suppress or stimulate soil microbial activity, depending on the specific compound and the microbial populations present. researchgate.net For example, the fungicide chlorothalonil, a chlorinated compound, has been shown to impact soil bacteria involved in the nitrogen cycle. researchgate.net The bioavailability of chloroanilines in soil, a key factor in their toxicity, is influenced by soil properties such as organic matter content and pH. mdpi.comornl.govecetoc.org

High concentrations of substances used in the synthesis of chloroanilines can harm terrestrial ecosystems through soil damage and disruption of nutrient balance, potentially leading to a loss of biodiversity. nih.gov Given that this compound is a chlorinated aniline (B41778), it is reasonable to hypothesize that it could have similar adverse effects on soil microorganisms and potentially on terrestrial plants, although specific studies are needed to confirm this.

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and becomes concentrated in its tissues. Chemicals that are lipophilic (fat-soluble) have a higher tendency to bioaccumulate. The octanol-water partition coefficient (Kow), usually expressed as its logarithm (log Kow), is a key indicator of a chemical's lipophilicity and its potential for bioaccumulation. ug.edu.pl Substances with a log Kow greater than 3 are considered to have a potential for bioaccumulation, while those with a log Kow above 5 are considered to have a high potential. ug.edu.plcanada.ca

Direct experimental data on the bioaccumulation factor (BAF) for this compound is not available. However, an estimated log Kow can be used to predict its bioaccumulation potential. For the structurally similar compound 4,5-dichloro-2-(methylamino)aniline, the calculated XLogP3, a computational estimation of log Kow, is 2.5. nih.gov This value suggests a moderate potential for bioaccumulation.

The table below shows the estimated log Kow for a related compound and the general criteria for bioaccumulation potential.

| Compound | Estimated log Kow (XLogP3) | Bioaccumulation Potential |

| 4,5-dichloro-2-(methylamino)aniline | 2.5 nih.gov | Moderate |

It is important to note that QSAR models for bioaccumulation also exist and can provide more refined predictions by taking into account factors like metabolic transformation, which can reduce the extent of bioaccumulation. sfu.ca Without specific experimental data, the bioaccumulation potential of this compound is presumed to be moderate based on the properties of similar compounds.

Structure-Activity Relationships (SARs) help in understanding how the chemical structure of a compound influences its biological activity, including its toxicity. For chloroanilines, the number and position of the chlorine atoms on the aniline ring are significant determinants of their ecotoxicity. journalcsij.comresearchgate.net

The addition of chlorine atoms to an aniline molecule generally increases its lipophilicity and, consequently, its toxicity. researchgate.net The position of the chlorine atoms also plays a crucial role. Studies on cresol (B1669610) and chloroaniline isomers have shown that the ortho position is often the most toxic, followed by the meta and then the para positions. journalcsij.com In the case of this compound, the chlorine atoms are at the 4 and 5 positions, and the methyl group is at the 2 (ortho) position relative to the amino group. The presence of a methyl group on the aromatic ring can also influence toxicity. For example, the addition of a methyl group to phenol (B47542) to form cresols results in increased toxicity. journalcsij.com

Advanced Remediation Technologies for 4,5 Dichloro 2 Methylaniline Contamination

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures that rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). nih.govsci-hub.se With an oxidation potential of 2.8 V, the hydroxyl radical is a powerful, non-selective oxidant capable of degrading a wide array of recalcitrant organic compounds, including chlorinated aromatic amines, often mineralizing them into less harmful substances like CO2, water, and inorganic ions. nih.govresearchgate.netresearchgate.net These technologies are considered effective for treating pollutants that are resistant to conventional methods. sci-hub.se

The Fenton process involves the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. researchgate.netnih.gov This method is effective for degrading various industrial wastewater components, including aromatic amines. researchgate.net The efficiency of the Fenton process is highly dependent on pH, with optimal degradation typically occurring in acidic conditions (pH 2-4). juniperpublishers.comiosrjournals.org At pH values above 4, iron precipitates as ferric hydroxide, reducing the process's efficiency. juniperpublishers.comiosrjournals.org

Research on the degradation of 2,4- and 3,4-dichloroaniline (B118046) (DCA) using the Fenton reagent demonstrated a two-step degradation pathway. rsc.orgrsc.org An initial, very rapid "ferrous step" is driven by the reaction of Fe²⁺ with H2O2, followed by a slower "ferric step" where the reduction of Fe³⁺ to Fe²⁺ becomes the rate-limiting factor. rsc.orgrsc.orgacs.org Studies on 3,4-dichloroaniline degradation showed maximum efficiency at a pH of 3.0. ijartet.com

Table 1: Research Findings on Fenton and Photo-Fenton Degradation of Dichloroanilines

| Compound | Process | Key Conditions | Key Findings | Reference |

|---|---|---|---|---|

| 2,4-DCA & 3,4-DCA | Fenton | pH 2.0; [Fe(II)] = 0.2–0.6 mM; [H2O2] = 1–3 mM | Degradation occurs in a fast initial step (ferrous step) followed by a slower ferric step. The process yields both •OH (~60%) and ferryl ion (~40%). | rsc.orgrsc.org |

| 3,4-DCA | Fenton | pH range 2.0-5.0 | Maximum degradation efficiency was achieved at pH 3.0. | ijartet.com |

| 3,5-DCA | Fenton | Not specified | The metabolite 3,5-dichloroaniline (B42879) is more toxic and persistent than its parent compound, vinclozolin. A Rhodococcus sp. bacterial strain was capable of degrading 84.1% of 3,5-DCA (120 µg/ml). | researchgate.net |

| 4-chloroaniline (B138754) | Photo-Fenton | Oxygenated vs. deoxygenated solution | Degradation was significantly enhanced in the presence of oxygen. Over 90% of 4-chloroaniline was degraded in the presence of oxygen, compared to only 40% in a deoxygenated solution. | researchgate.net |

UV-based oxidation methods, particularly the combination of UV light with hydrogen peroxide (UV/H2O2), are effective AOPs for water purification. epa.gov In this process, the photolysis of H2O2 by UV radiation generates hydroxyl radicals, which are the primary agents of degradation. epa.govkirj.ee This method has been successfully applied to destroy a variety of organic pollutants, including substituted phenols and other chlorinated compounds. epa.govkirj.ee

The degradation of aniline (B41778) has been compared using UV/H2O2 and UV/CaO2 (calcium peroxide) systems. nih.gov Calcium peroxide serves as a slow-release source of H2O2. While both systems were effective, the UV/H2O2 process showed slightly higher removal efficiency. The study identified the hydroxyl radical (HO•) as the key oxidant in both systems, with the superoxide (B77818) radical (O2−•) also playing a role in the UV/CaO2 system. nih.gov The degradation of compounds like 2,4-dichlorophenol (B122985) by H2O2/UV-C has been shown to achieve complete removal and significant mineralization. researchgate.net

Table 2: Comparison of UV/CaO2 and UV/H2O2 for Aniline Degradation

| System | Key Findings | Influencing Factors | Reference |

|---|---|---|---|

| UV/CaO2 | Slightly lower removal efficiency than UV/H2O2 due to light scattering by CaO2 particles. HO• and O2-• are the primary reactive species. | Aniline degradation is enhanced in acidic conditions. Bicarbonate ions (HCO3-) scavenged radicals and inhibited degradation. | nih.gov |

| UV/H2O2 | Slightly higher removal efficiency for aniline. HO• is the primary reactive species. | Nitrate ions (NO3-) inhibited aniline degradation. | nih.gov |

Ozonation is a well-established water treatment technology that utilizes the strong oxidizing power of ozone (O3). mdpi.com Ozone can react with organic pollutants directly or decompose to form even more powerful hydroxyl radicals, especially at higher pH. kirj.eemdpi.com The combination of ozone with UV light (O3/UV) or hydrogen peroxide (O3/H2O2), the latter known as the Peroxone process, can accelerate the generation of •OH radicals, leading to more efficient degradation of recalcitrant compounds. kirj.eemdpi.com

While effective, ozonation can lead to the formation of oxidation by-products, which may themselves be toxic. For instance, the ozonation of the pharmaceutical diclofenac (B195802) can produce 2,6-dichloroaniline, a compound classified as toxic to aquatic life. mdpi.comnih.gov Therefore, careful optimization and monitoring are necessary. The Peroxone process has shown better degradation performance for some pesticides compared to ozone alone, with the optimal H2O2/O3 mass ratio being a key parameter. kirj.ee

Electrochemical Advanced Oxidation Processes (EAOPs) are a group of technologies that use electrochemical methods to generate oxidants, including hydroxyl radicals, to degrade pollutants. nih.gov These methods include anodic oxidation, where •OH is generated on the surface of a high-potential anode (like Boron-Doped Diamond, BDD), and electro-Fenton, where H2O2 and Fe²⁺ are generated in-situ. nih.govrsc.org

Studies on the degradation of chloroanilines have found the electro-Fenton process to be highly effective in terms of removal efficiency and energy consumption. nih.gov The electrochemical oxidation of 4-chloroaniline has been shown to proceed via the formation of various intermediates, including dimers. researchgate.netacs.org The process can effectively treat real wastewater, with one study demonstrating a 75% reduction in Chemical Oxygen Demand (COD) from soil-washing water. nih.gov

Table 3: Research Findings on Electrochemical Oxidation of Chloroanilines

| Compound(s) | Process | Key Findings | Reference |

|---|---|---|---|

| Chloroanilines | Electro-Fenton | Showed the best degradation power and energy efficiency compared to anodic oxidation and indirect oxidation with electrogenerated H2O2. | nih.gov |

| 4-Chloroaniline | Electrochemical Oxidation | Oxidation leads to the formation of dimers, including 4-[(4-chlorophenyl)imino]-2,5-cyclohexadien-1-imine and 4-amino-4′-chlorodiphenylamine. | acs.org |

| 4-Chloroaniline, 2,4-Dichloroaniline (B164938) | Electrochemical Oxidation | The para-substituent (chlorine) is eliminated and can substitute at the free ortho position of the starting chloroaniline. 2-Amino-4′,5-dichloro-diphenylamine was identified as an oxidation product of 4-chloroaniline. | researchgate.net |

| 4-Chloroaniline | Electrochemical Oxidation in water/acetonitrile (B52724) | One-electron oxidation leads to an unstable chloronium intermediate, which hydrolyzes to p-quinoneimine. | rsc.orgnih.gov |

Sonochemical degradation, or sonolysis, utilizes high-frequency ultrasound (typically >20 kHz) to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. abertay.ac.uknih.gov This collapse creates localized "hot spots" with extremely high temperatures and pressures, leading to the thermal dissociation of water into hydroxyl radicals and hydrogen atoms. abertay.ac.ukacs.org

The degradation of aniline derivatives via sonolysis has been shown to be influenced by pH. Hydrophilic compounds are degraded faster at low pH, while the degradation of aniline is more effective at basic pH. abertay.ac.uk Recent research has demonstrated that high-frequency ultrasound can induce the catalyst-free N-dealkylation of aniline derivatives in water. rsc.orgrsc.org This process is believed to occur via thermal cracking at the cavitation bubble-water interface, offering a pathway that avoids hazardous catalysts or oxidants. rsc.orgrsc.org

Electrochemical Advanced Oxidation Processes (EAOPs)

Adsorption Technologies

Adsorption is a widely used physicochemical process for removing organic pollutants from water. The process involves the accumulation of the pollutant (adsorbate) onto the surface of a solid material (adsorbent). Various materials have been investigated for the adsorption of chloroanilines, including biomass fly ashes, commercial activated carbons, and specially synthesized polymers.

A study on the removal of 3,4-dichloroaniline (DCA) from water using fly ashes from the combustion of olive-mill and vegetable waste found that the ashes had a significant sorption capacity. nih.govresearchgate.net The adsorption process was best described by the pseudo-second-order kinetic model, and the Freundlich isotherm indicated a favorable adsorption process. nih.gov The alkaline pH of the ashes and their iron oxide content were identified as important factors. nih.gov Another study found that molecularly imprinted polymers combined with multi-walled carbon nanotubes showed high selectivity and rapid adsorption for 3,4-DCA, reaching equilibrium within 30 minutes. researchgate.net

Table 4: Research Findings on Adsorption of Chloroanilines

| Compound | Adsorbent | Key Findings | Reference |

|---|---|---|---|

| 3,4-Dichloroaniline | Biomass Fly Ash | Pseudo-second-order kinetics provided the best fit. Sorption was influenced by iron oxide content, particle size, and carbon content. | nih.govresearchgate.net |

| Aniline & Para-chloroaniline | Nyex 1000 (commercial adsorbent) | Adsorption capacity for para-chloroaniline (0.88 mg/g) was more than double that for aniline (0.395 mg/g). | ugm.ac.id |

| 3,4-Dichloroaniline | Molecularly Imprinted Film with Multi-Walled Carbon Nanotubes (MIF-MWCNTs) | Rapid adsorption, reaching equilibrium in 30 minutes. The process was spontaneous and exothermic. | researchgate.net |

Bioremediation Strategies

Bioremediation presents a promising and environmentally compatible approach for the treatment of sites contaminated with chlorinated aromatic amines such as 4,5-dichloro-2-methylaniline. This strategy harnesses the metabolic capabilities of microorganisms to degrade or transform these hazardous compounds into less toxic or benign substances. The effectiveness of bioremediation is largely dependent on the specific microbial strains, the environmental conditions, and the chemical structure of the contaminant.

While specific studies on the bioremediation of this compound are limited, significant insights can be drawn from research on structurally similar compounds, including other isomers of chloro- and methylanilines. The biodegradation of these compounds typically proceeds through aerobic pathways involving initial oxidation and subsequent ring cleavage.

One of the key microbial genera implicated in the degradation of chlorinated anilines and related compounds is Rhodococcus. For instance, the strain Rhodococcus rhodochrous CTM has been shown to co-metabolize 4-chloro-2-methylaniline (B164923) in the presence of an additional carbon source like ethanol (B145695). researchgate.net The proposed degradation pathway for this isomer involves the initial oxidation to 5-chloro-3-methylcatechol, which is then further degraded via the ortho-cleavage pathway. researchgate.netnih.gov This pathway is a common route for the aerobic breakdown of aromatic compounds, where the aromatic ring is cleaved adjacent to the two hydroxyl groups of the catechol intermediate.

Fungal species have also demonstrated potential for the bioremediation of chloroanilines. Certain autochthonous fungi have been shown to effectively remove dichloroaniline isomers from contaminated soil. nih.gov These fungi produce extracellular lignin-modifying enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, which are capable of oxidizing a wide range of recalcitrant organic pollutants.

The following table summarizes microbial strains and their degradation capabilities for compounds structurally related to this compound, providing an insight into potential bioremediation agents for this compound.

| Microorganism | Degraded Compound(s) | Key Degradation Pathway/Enzymes | Reference(s) |

| Rhodococcus rhodochrous CTM | 4-Chloro-2-methylaniline, 3-Chloro-2-methylaniline (B42847) | Co-metabolism, ortho-cleavage of corresponding methylcatechols | researchgate.netnih.gov |

| Rhodococcus sp. T1-1 | 3,5-Dichloroaniline and other dichloroaniline isomers | Biodegradation of parent compound and its metabolites | jmb.or.kr |

| Autochthonous Fungi (e.g., Phlebia sp., Stachybotrys sp.) | 2,6-Dichloroaniline, 2,4-Dichloroaniline | Production of lignin-modifying enzymes (Lignin peroxidase, Manganese peroxidase) | nih.gov |

| Pseudomonas fluorescens 26-K | 3,4-Dichloroaniline | Aerobic degradation via 4-amino-2-chlorophenol | nih.gov |

| Alcaligenes faecalis H1 | 3,4-Dichloroaniline | Aerobic degradation via 4,5-dichloropyrocatechol | nih.gov |

These findings underscore the potential of both bacteria and fungi in the bioremediation of soils and water contaminated with chlorinated anilines. The success of such strategies in the case of this compound would likely depend on the presence of suitable microbial populations with the necessary enzymatic machinery and the optimization of environmental parameters to support their growth and activity.

Hybrid Remediation Systems

The complete and efficient remediation of recalcitrant compounds like this compound often necessitates more robust approaches than a single technology can offer. Hybrid remediation systems, which integrate different physical, chemical, and biological processes, are emerging as a highly effective strategy for treating complex and persistent environmental contaminants.

For chlorinated aromatic compounds, a particularly promising hybrid approach is the combination of anaerobic and aerobic biological treatment. researchgate.netnih.gov This sequential system leverages the strengths of both anaerobic and aerobic microorganisms to achieve a more complete degradation of the target pollutant.

In the initial anaerobic stage, the chlorinated aniline can undergo reductive dechlorination. Under anaerobic conditions, some microorganisms can use chlorinated compounds as electron acceptors, leading to the removal of chlorine atoms from the aromatic ring. This process is crucial as it can reduce the toxicity of the compound and often makes the resulting molecule more amenable to subsequent aerobic degradation. While complete mineralization under anaerobic conditions is rare for such compounds, this initial transformation is a critical preparatory step.

The effluent from the anaerobic stage, now containing less chlorinated and potentially more biodegradable intermediates, is then subjected to an aerobic treatment phase. In this oxygen-rich environment, a different consortium of microorganisms can thrive. These aerobic bacteria, such as species of Pseudomonas and Rhodococcus, can cleave the aromatic ring of the dechlorinated or partially dechlorinated aniline derivatives, leading to their complete mineralization to carbon dioxide, water, and inorganic ions. researchgate.netnih.govacademicjournals.org

This sequential anaerobic-aerobic process has been successfully applied to the treatment of industrial effluents containing azo dyes, which are known to break down into aromatic amines, including chlorinated anilines. nih.gov The anaerobic phase effectively cleaves the azo bond, and the subsequent aerobic phase degrades the resulting aromatic amines. nih.gov

Another type of hybrid system involves the combination of chemical oxidation with biological treatment. For instance, pre-treatment of the contaminated medium with oxidizing agents could potentially break down the complex structure of this compound, making it more bioavailable for subsequent microbial degradation. There is also potential for the use of phytoremediation in conjunction with microbial degradation for treating soil contaminated with chlorinated compounds. epa.gov

The table below outlines the conceptual stages of a hybrid anaerobic-aerobic system for the remediation of this compound.

| Remediation Stage | Process | Objective | Potential Microbial Players |

| Stage 1: Anaerobic Treatment | Reductive Dechlorination | Removal of chlorine atoms from the aromatic ring, reduction of toxicity. | Anaerobic consortia |

| Stage 2: Aerobic Treatment | Aromatic Ring Cleavage | Mineralization of the dechlorinated or partially dechlorinated intermediates. | Rhodococcus, Pseudomonas, Alcaligenes |

The development and application of such hybrid systems require a thorough understanding of the contaminant's chemistry and the metabolic capabilities of the microbial communities involved. While direct research on hybrid systems for this compound is not yet available, the principles derived from the treatment of other chlorinated anilines and aromatic amines provide a strong foundation for their potential application. daneshyari.com

Applications of 4,5 Dichloro 2 Methylaniline As a Chemical Intermediate

Synthesis of Pharmaceutical Compounds

4,5-Dichloro-2-methylaniline serves as an important intermediate in the synthesis of pharmaceutical compounds. guidechem.comlookchem.com Its precursor, 4,5-dichloro-2-nitro-aniline, is explicitly identified as a key intermediate in the production of pharmaceuticals, highlighting the relevance of this chemical scaffold in medicinal chemistry. google.com The aniline (B41778) moiety within the molecule is a common structural feature in many bioactive compounds and provides a reactive handle for building more complex molecular architectures. researchgate.net

Research and development in the pharmaceutical field often rely on the availability of such building blocks for the synthesis of novel drug candidates. lookchem.com The presence of chlorine and methyl groups on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient, such as its metabolic stability and binding affinity to biological targets. Chemical suppliers list this compound as a "medical intermediate," available for researchers to use in the creation of new therapeutic agents. lookchem.com

Synthesis of Agrochemicals (e.g., Insecticides, Herbicides)

The structural class of halogenated anilines, to which this compound belongs, are recognized precursors in the agrochemical industry. ontosight.ai The synthesis pathway for this compound often starts from 2,4,5-trichloronitrobenzene, which is converted to 4,5-dichloro-2-nitro-aniline, a compound noted as an important intermediate for crop protection agents. google.com The subsequent reduction of the nitro group yields this compound, positioning it directly in the synthetic lineage of potential agrochemicals.

Aromatic amines are foundational to many agricultural chemicals. researchgate.net While specific, commercially leading pesticides directly synthesized from this compound are not prominently detailed in available literature, the broader family of chloroanilines is used in this sector. For example, related compounds are used in the manufacture of herbicides and avicides. chemicalbook.com The synthesis of novel herbicides, insecticides, and fungicides often involves the chemical modification of intermediates like this compound to optimize efficacy and environmental profile. dokumen.pub

Precursor in Dye Synthesis

Aromatic amines are a cornerstone of the dye manufacturing industry, particularly for the production of azo dyes, which represent the largest single class of organic colorants. researchgate.net this compound, as a primary aromatic amine, is a suitable precursor for creating such dyes. The synthesis process involves a chemical reaction known as diazotization, where the amino group (-NH₂) is converted into a diazonium salt (-N₂⁺) using nitrous acid. This highly reactive diazonium salt is then coupled with another aromatic compound (a coupling component) to form the characteristic azo bond (-N=N-), which is the chromophore responsible for the dye's color.

The substituents on the aniline ring play a critical role in determining the final properties of the dye. The two chlorine atoms and the methyl group on the this compound molecule influence the electron density of the aromatic ring, which in turn affects the color (hue) of the resulting azo dye. These groups also enhance properties such as lightfastness, thermal stability, and resistance to chemical degradation. Intermediates like this compound are thus used to produce functional dyes with specific characteristics for applications in textiles, inks, and other materials. synthon-chemicals.com

Other Specialized Industrial and Research Applications

Beyond its role in major industrial sectors, this compound is utilized in more specialized chemical synthesis and research applications. Its availability for custom synthesis projects allows researchers to use it as a starting material for creating novel organic molecules with unique properties.

One example of such specialized synthesis is the creation of complex heterocyclic compounds. The related compound, 4-Chloro-2-methylaniline (B164923), is used to synthesize 2,8-dichloro-4,10-dimethyl-6H,12H-5,11-methanodibenzo[b,f]-diazocine, a complex bridged diazocine structure. sigmaaldrich.com This demonstrates how substituted anilines serve as key building blocks for advanced molecular frameworks that may be investigated for applications in materials science or as ligands in coordination chemistry.

Data Tables

Table 1: Summary of Applications for this compound

| Application Area | Role of this compound | Potential End Products | Supporting Evidence |

| Pharmaceuticals | Building block / Intermediate | Active Pharmaceutical Ingredients (APIs) | Classified as a "medical intermediate". guidechem.comlookchem.com Its precursor is used for pharmaceutical production. google.com |

| Agrochemicals | Intermediate in synthesis | Herbicides, Insecticides, Fungicides | Precursor is an intermediate for crop protection agents. google.com Related anilines are used in agrochemicals. chemicalbook.com |

| Dye Synthesis | Diazotization component | Azo Dyes | Aromatic amines are key precursors for azo dyes. researchgate.net Substituents modify color and fastness. |

| Specialized Research | Precursor for novel molecules | Complex heterocyclic compounds, specialty materials | Used in custom synthesis for R&D. Related anilines form complex bridged structures. sigmaaldrich.com |

Analytical Methodologies for Detection and Quantification of 4,5 Dichloro 2 Methylaniline

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing chemical mixtures. For 4,5-Dichloro-2-methylaniline, several chromatographic methods offer high sensitivity and selectivity, making them suitable for its detection and quantification in various samples.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS), particularly when used in tandem (MS/MS), is a powerful and highly specific analytical method for the determination of semi-volatile organic compounds like this compound. The technique combines the separation capabilities of gas chromatography with the sensitive and selective detection provided by mass spectrometry.

In this method, a sample extract is injected into the GC, where it is vaporized. The gaseous components are then carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. Analytes with higher volatility and lower affinity for the stationary phase travel faster through thecolumn. For aniline (B41778) derivatives, a typical GC oven temperature program starts at a lower temperature (e.g., 70°C), ramps up to a higher temperature (e.g., 280°C) to ensure the elution of all compounds of interest. uni.lu

Following separation in the GC column, the eluted molecules enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which fragments the molecules into a unique pattern of ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z). In single quadrupole MS, specific ions characteristic of the target analyte are monitored (Selected Ion Monitoring, SIM) to enhance selectivity and sensitivity. myskinrecipes.com

For even greater specificity and lower detection limits, tandem mass spectrometry (GC-MS/MS) is employed. uni.luacs.org In this configuration, a specific precursor ion for this compound is selected in the first mass analyzer, fragmented in a collision cell, and then specific product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) significantly reduces matrix interference and improves the signal-to-noise ratio, leading to higher sensitivity. uni.luacs.org Studies on related dichloroaniline isomers have demonstrated that GC-MS/MS can achieve detection limits in the low microgram-per-liter (µg/L) range in complex matrices like groundwater. asianpubs.org While GC-MS/MS offers high sensitivity, it has been noted that its precision in some concentration ranges can be similar to that of single quadrupole GC/MS. acs.org

Table 1: Example GC/MS-MS Method Parameters for Aniline Derivatives

| Parameter | Setting | Reference |

|---|---|---|

| Injection Port Temperature | 180°C | uni.lu |

| Carrier Gas | Hydrogen | uni.lu |

| Flow Rate | 1 mL/min | uni.lu |

| Oven Program | 70°C (1 min hold), ramp 3°C/min to 150°C, ramp 10°C/min to 280°C | uni.lu |

| Transfer Line Temperature | 300°C | uni.lu |

| Ionization Mode | Electron Impact (EI) | myskinrecipes.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another key analytical technique suitable for the analysis of this compound. It is particularly useful for compounds that are not easily volatilized or are thermally unstable. In HPLC, the sample is dissolved in a liquid solvent (mobile phase) and pumped at high pressure through a column packed with a solid adsorbent material (stationary phase).

The separation of this compound from other components in a mixture is achieved based on its affinity for the stationary phase relative to the mobile phase. For aniline derivatives, a common mode of separation is reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. bldpharm.comapolloscientific.co.uk

Detection in HPLC systems is often accomplished using an ultraviolet (UV) detector. apolloscientific.co.uk The analyte absorbs light at a specific wavelength, and the absorbance is proportional to its concentration. For purity analysis and quantification, HPLC with UV detection at a specific wavelength (e.g., 254 nm or 280 nm) is a common approach. bldpharm.com

In some cases, to enhance sensitivity and selectivity, especially in complex matrices like workplace air, a derivatization step is performed before HPLC analysis. bldpharm.comapolloscientific.co.uk This involves reacting the aniline with a reagent (e.g., 3,5-dinitrobenzoyl chloride) to form a derivative that has stronger UV absorbance or can be detected by other means. bldpharm.comresearchgate.net

Table 2: Example HPLC Method for a Related Chloroaniline

| Parameter | Setting | Reference |

|---|---|---|

| Column | Ultra C18 | bldpharm.com |

| Mobile Phase | Acetonitrile: Water | bldpharm.com |

| Detection | Diode Array Detector (DAD) | bldpharm.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)